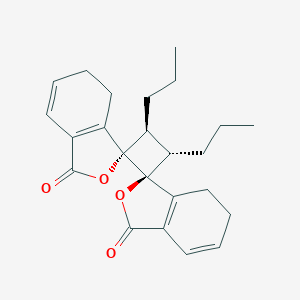
Chinensioside B
Descripción general
Descripción
Chinensioside B is a triterpenoidal saponin extracted from Pulsatilla chinensis (Bunge) Regel . It has a molecular weight of 1383.52 and a chemical formula of C65H106O30 .
Molecular Structure Analysis
Chinensioside B has a complex structure with 212 bonds, including 106 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 five-membered ring, 10 six-membered rings, 1 nine-membered ring, 3 ten-membered rings, 1 aliphatic ester, and 18 hydroxyl groups .Physical And Chemical Properties Analysis
Chinensioside B is stored at -20°C . It has a density of 1.52±0.1 g/cm3 (20 ºC 760 Torr), and a melting point of 216-218℃ .Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of Chinensioside B, also known as Pulsatilloside E. However, the available information is quite limited and does not provide a comprehensive analysis of six to eight unique applications as requested. The compound is identified as a triterpenoidal saponin isolated from the roots of Pulsatilla chinensis, and it has been mentioned to have an antibacterial effect on various bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O31/c1-24(2)27-11-16-65(60(84)96-58-50(82)45(77)40(72)31(91-58)21-85-54-51(83)46(78)52(30(20-67)90-54)94-55-47(79)42(74)37(69)25(3)87-55)18-17-63(7)28(36(27)65)9-10-34-61(5)14-13-35(62(6,23-68)33(61)12-15-64(34,63)8)93-59-53(95-56-48(80)43(75)38(70)26(4)88-56)41(73)32(22-86-59)92-57-49(81)44(76)39(71)29(19-66)89-57/h25-59,66-83H,1,9-23H2,2-8H3/t25-,26-,27-,28+,29+,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,61-,62-,63+,64+,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNXZHOQPHRDKT-RUGHYGOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316829 | |
| Record name | Pulsatilloside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chinensioside B | |
CAS RN |
366814-43-9 | |
| Record name | Pulsatilloside E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366814-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pulsatilloside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the challenges in analyzing Pulsatilloside E and how have researchers overcome them?
A: Triterpenoid saponins like Pulsatilloside E lack chromophores, making them difficult to analyze using traditional HPLC-UV methods [, ]. Researchers have successfully employed alternative detection methods like evaporative light scattering detection (ELSD) [, ] and, more recently, charged aerosol detection (CAD) [, ]. These methods offer improved sensitivity and reproducibility compared to UV detection for analyzing Pulsatilloside E.
Q2: How can researchers accurately quantify Pulsatilloside E in plant samples?
A: A validated HPLC-CAD method has been developed for the simultaneous determination of Pulsatilloside E and other triterpenoid saponins in Pulsatilla koreana [, ]. This method utilizes a Supelco Ascentis ® Express C18 column with gradient elution of methanol and water, achieving high linearity, accuracy, and precision [, ].
Q3: Beyond Pulsatilla koreana, where else has Pulsatilloside E been discovered?
A: Pulsatilloside E, also known as Chinensioside B, has been isolated from the roots of Pulsatilla chinensis [].
Q4: What is the chemical structure of Pulsatilloside E?
A: Pulsatilloside E is a lupane glycoside. Its structure consists of a 23-hydroxybetulinic acid aglycone with a complex carbohydrate moiety attached at the C-3 and C-28 positions. The specific glycosylation pattern involves glucose, arabinose, and rhamnose sugars linked in a specific sequence [].
Q5: Are there analytical methods for the simultaneous determination of Pulsatilloside E with other structurally similar compounds?
A: Yes, researchers have developed and validated an HPLC-ELSD method for the simultaneous determination of five triterpenoidal saponins in Pulsatilla koreana, including Pulsatilloside E []. This method enables the analysis of different samples and their classification based on their triterpenoidal saponin content.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)


![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)







